Fosinopril

Description

This compound is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of this compound is as an Angiotensin-converting Enzyme Inhibitor.

This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and heart failure. This compound is associated with a low rate of transient serum aminotransferase elevations during therapy and has been linked to rare instances of acute liver injury.

This compound is a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As an ester prodrug, this compound is hydrolysed by esterases to its active metabolite fosinoprilat. Fosinoprilat specifically and competitively inhibits angiotensin-converting enzyme thereby decreasing the formation of the potent vasoconstrictor angiotensin II, resulting in diminished vasopressor activity. In addition, angiotensin II-mediated aldosterone secretion by adrenal cortex is decreased, which results in a decrease of sodium retention and an increase in water outflow.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and has 3 approved and 3 investigational indications. This drug has a black box warning from the FDA.

A phosphinic acid-containing angiotensin-converting enzyme inhibitor that is effective in the treatment of hypertension. It is a prodrug that is converted to its active metabolite fosinoprilat.

See also: Captopril (related); Fosinoprilat (has active moiety); this compound Sodium (has salt form).

Properties

Key on ui mechanism of action |

There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Fosinoprilat, the active metabolite of fosinopril, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Fosinoprilat also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors. |

|---|---|

CAS No. |

98048-97-6 |

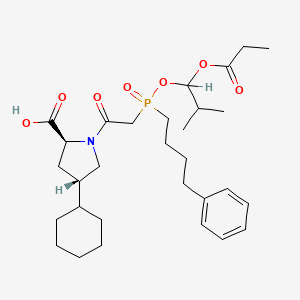

Molecular Formula |

C30H46NO7P |

Molecular Weight |

563.7 g/mol |

IUPAC Name |

(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C30H46NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35)/t25-,26+,30+,39-/m1/s1 |

InChI Key |

BIDNLKIUORFRQP-XYGFDPSESA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2CC(CC2C(=O)O)C3CCCCC3)OC(C(C)C)OC(=O)CC)[2H])[2H] |

Canonical SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3 |

Appearance |

Solid powder |

melting_point |

149-153 °C |

Other CAS No. |

98048-97-6 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Insoluble |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dynacil Fosenopril Fosinil Fosinopril Fosinopril Sodium Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer Fosinorm Fositens Fozitec Hiperlex Monopril Newace Sodium, Fosinopril SQ 28,555 SQ 28555 SQ-28,555 SQ-28555 SQ28,555 SQ28555 Staril Tenso Stop Tensocardil |

Origin of Product |

United States |

Foundational & Exploratory

The Pharmacodynamics of Fosinopril in Preclinical Models of Hypertension: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor, in various preclinical models of hypertension. This compound is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat, which exerts its antihypertensive effects primarily through the inhibition of the renin-angiotensin-aldosterone system (RAAS).[1][2] This document details the mechanism of action, summarizes key quantitative data from animal studies, outlines experimental protocols, and provides visual representations of relevant pathways and workflows.

Core Mechanism of Action

This compound, through its active metabolite fosinoprilat, is a competitive inhibitor of angiotensin-converting enzyme (ACE), also known as kininase II.[3][4] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2][5] Angiotensin II also stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention.[4][6]

By inhibiting ACE, fosinoprilat decreases the production of angiotensin II, leading to vasodilation and a reduction in peripheral vascular resistance, which in turn lowers blood pressure.[5][7] The inhibition of ACE also leads to decreased aldosterone secretion, contributing to a mild diuretic effect.[4] Furthermore, since ACE is also responsible for the degradation of bradykinin, a potent vasodilator, its inhibition by this compound may lead to increased bradykinin levels, further contributing to the antihypertensive effect.[3][6]

Quantitative Pharmacodynamic Data in Hypertension Models

The antihypertensive efficacy of this compound has been evaluated in several preclinical models of hypertension. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

| Dose (mg/kg/day) | Route of Administration | Duration of Treatment | Animal Model | Change in Systolic Blood Pressure (SBP) | Reference |

| 1 | Oral (in drinking water) | 6 weeks | SHR | No significant reduction | [1] |

| 10 | Oral | 2 days | SHR | Significant reduction | [5][8] |

| 25 | Oral (in drinking water) | 6 weeks | SHR | Significantly lower than untreated SHR | [1] |

| 30 | Oral | 2 days | SHR | Significant reduction | [5][8] |

| 30 | Oral (twice daily) | 14 days | SHR | Significant lowering of SBP | [5][8] |

Table 2: Effect of this compound on Blood Pressure in Other Hypertensive Animal Models

| Dose | Route of Administration | Duration of Treatment | Animal Model | Change in Arterial Pressure (AP) | Reference |

| 1.5 µmol/kg (0.88 mg/kg) | Oral | Single dose | Sodium-depleted cynomolgus monkeys | Lowered from 115 ± 5 to 99 ± 5 mmHg | [9] |

| 5.0 µmol/kg (2.9 mg/kg) | Oral | Single dose | Sodium-depleted cynomolgus monkeys | Lowered from 116 ± 3 to 87 ± 4 mmHg | [9] |

| 10 mg/kg | Oral | Single dose | Two-kidney, one-clip hypertensive rats | AP fell from 201 ± 9 to 160 ± 7 mmHg | [9] |

| 30 mg/kg | Oral | Single dose | Two-kidney, one-clip hypertensive rats | AP fell from 205 ± 7 to 145 ± 7 mmHg | [9] |

Table 3: Effect of this compound on ACE Inhibition

| Dose | Route of Administration | Time Point | Tissue/Sample | Percent ACE Inhibition | Reference |

| 10 mg | Oral | 4 hours | Human Serum | Not specified, but significant | [10] |

| 10 mg | Oral | 24 hours | Human Serum | ~80% | [10] |

| 16 mg/kg/day | Oral (4 divided doses) | Gestational day 19 | Fetal Rat Lung | 56% reduction in ACE binding | [11] |

| 16 mg/kg/day | Oral (4 divided doses) | Gestational day 19 | Fetal Rat Aorta | 44% reduction in ACE binding | [11] |

| 25 mg/kg | Oral | Various | SHR Tissues (Aorta, Lung, Brain, Kidney, Heart) | Significant and long-lasting in most tissues | [3] |

Experimental Protocols

In Vivo Blood Pressure Measurement in Conscious Rats

This protocol outlines two common methods for measuring blood pressure in conscious rats to assess the antihypertensive effects of this compound.

a) Tail-Cuff Method (Non-invasive)

-

Principle: This method indirectly measures systolic blood pressure by occluding blood flow to the tail with an inflatable cuff and detecting the pressure at which blood flow returns upon deflation.[12][13]

-

Apparatus: A rat restrainer, a tail cuff with a pneumatic pulse sensor, a cuff inflator, and a pressure monitoring system.

-

Procedure:

-

Acclimatize the rats to the restrainer and cuff for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.

-

Place the conscious rat in the restrainer.

-

Position the cuff and sensor at the base of the tail.

-

Inflate the cuff to a pressure above the expected systolic blood pressure (e.g., 250 mmHg) to occlude the caudal artery.

-

Slowly deflate the cuff at a constant rate.

-

The pressure at which the pulse reappears is recorded as the systolic blood pressure.

-

Repeat the measurement several times and average the readings to obtain a reliable value.

-

-

Notes: This method is suitable for repeated measurements over a long treatment period. However, it can be susceptible to variability due to animal stress and movement.[12]

b) Radiotelemetry (Invasive)

-

Principle: A surgically implanted telemetry device continuously measures and transmits blood pressure and heart rate data from a freely moving, conscious animal.[14] This is considered a gold standard method.[12]

-

Apparatus: Implantable telemetry transmitter with a pressure-sensing catheter, a receiver, and a data acquisition system.

-

Procedure:

-

Anesthetize the rat (e.g., with pentobarbital, 50 mg/kg IP).[14]

-

Under aseptic surgical conditions, make a midline abdominal incision to expose the abdominal aorta.[14]

-

Insert the catheter of the telemetric device into the aorta and secure it.

-

Place the body of the transmitter in the abdominal cavity.

-

Close the incision and allow the animal to recover from surgery for at least one week before starting the experiment.

-

Record baseline blood pressure.

-

Administer this compound according to the study design.

-

Continuously record blood pressure and heart rate data.

-

Ex Vivo Measurement of ACE Activity

This protocol describes a method to determine the inhibitory effect of this compound on ACE activity in various tissues from treated animals.

-

Principle: Tissue homogenates are incubated with a synthetic ACE substrate, and the rate of product formation is measured, typically using a fluorometric assay.[3]

-

Procedure:

-

Euthanize the animal at a specified time after this compound administration.

-

Rapidly excise the target tissues (e.g., aorta, lung, kidney, heart, brain).

-

Place the tissues in ice-cold buffer and homogenize.

-

Determine the protein concentration of the homogenates.

-

In a multi-well plate, add the tissue homogenate to a reaction buffer containing a fluorogenic ACE substrate (e.g., hippuryl-L-histidyl-L-leucine).

-

Incubate at 37°C for a defined period.

-

Stop the reaction and measure the fluorescence of the product using a plate reader.

-

Calculate the ACE activity and express it as a percentage of the activity in tissues from vehicle-treated control animals.

-

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound on the RAAS.

Caption: Typical experimental workflow for this compound studies in SHR.

Conclusion

This compound is a potent ACE inhibitor with well-documented antihypertensive effects in various preclinical models of hypertension. Its mechanism of action is primarily centered on the inhibition of the renin-angiotensin-aldosterone system, leading to reduced angiotensin II levels and subsequent vasodilation. The quantitative data from studies in spontaneously hypertensive rats and other models demonstrate its efficacy in lowering blood pressure. The experimental protocols outlined in this guide provide a framework for the in vivo and ex vivo assessment of this compound's pharmacodynamic properties. This comprehensive technical guide serves as a valuable resource for researchers and professionals in the field of cardiovascular drug discovery and development.

References

- 1. Chronic ACE-inhibitor treatment and adrenergic mechanisms in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of low and high doses of this compound on the structure and function of resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differentiation of angiotensin-converting enzyme (ACE) inhibitors by their selective inhibition of ACE in physiologically important target organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. Blood pressure lowering and renal hemodynamic effects of this compound in conscious animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro stability of the inhibition of serum converting enzyme by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 12. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

Fosinopril's Effects on the Renin-Angiotensin-Aldosterone System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pharmacological effects of fosinopril on the Renin-Angiotensin-Aldosterone System (RAAS). This compound, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1] Its therapeutic efficacy is intrinsically linked to its potent modulation of the RAAS, a critical pathway in cardiovascular and renal homeostasis. This guide details the mechanism of action, presents quantitative data on its effects, and outlines key experimental protocols for its study.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a complex hormonal cascade that plays a pivotal role in regulating blood pressure, fluid volume, and electrolyte balance.[2] It is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as reduced renal perfusion or sympathetic activation.[2] Renin cleaves angiotensinogen, a circulating glycoprotein from the liver, to form the decapeptide angiotensin I. Angiotensin I is subsequently converted to the highly active octapeptide, angiotensin II, primarily by the Angiotensin-Converting Enzyme (ACE) located on the surface of endothelial cells.[3]

Angiotensin II exerts powerful physiological effects, including:

-

Vasoconstriction: Directly constricts peripheral arterioles, increasing systemic vascular resistance and blood pressure.[4]

-

Aldosterone Release: Stimulates the adrenal cortex to secrete aldosterone, a mineralocorticoid hormone.[5]

-

Sodium and Water Retention: Aldosterone acts on the distal tubules and collecting ducts of the kidneys to promote sodium and water reabsorption, thereby increasing extracellular fluid volume and blood pressure.[6]

-

Sympathetic Nervous System Activation: Enhances norepinephrine release and reduces its reuptake, further contributing to vasoconstriction and cardiac output.

Mechanism of Action of this compound

This compound is an ester prodrug that is rapidly and completely hydrolyzed, primarily in the gastrointestinal mucosa and liver, to its pharmacologically active diacid metabolite, fosinoprilat.[2][7] Fosinoprilat is a potent, competitive inhibitor of ACE (also known as kininase II).[5]

By binding to the active site of ACE, fosinoprilat blocks the conversion of angiotensin I to angiotensin II.[8][9] This inhibition is the central mechanism of its therapeutic action and leads to a cascade of downstream effects on the RAAS:

-

Decreased Angiotensin II Levels: Inhibition of ACE directly reduces the circulating and tissue levels of angiotensin II. This leads to a reduction in arteriolar vasoconstriction, resulting in decreased total peripheral resistance and a lowering of blood pressure.[3][5]

-

Decreased Aldosterone Secretion: The reduction in angiotensin II levels diminishes the primary stimulus for aldosterone secretion from the adrenal cortex.[3][5] This leads to decreased sodium and water retention and a mild diuretic effect. The decrease in aldosterone may also result in a small increase in serum potassium levels.[5]

-

Increased Plasma Renin Activity (PRA): Angiotensin II normally exerts a negative feedback effect on renin secretion. By lowering angiotensin II levels, this compound removes this feedback inhibition, leading to a compensatory increase in plasma renin activity.[2][6]

-

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[2][3] Inhibition of ACE may lead to an accumulation of bradykinin, which could contribute to the therapeutic vasodilatory effects of this compound.[2]

The following diagram illustrates the RAAS cascade and the point of intervention by fosinoprilat.

Quantitative Effects of this compound on RAAS Components

Administration of this compound results in measurable, dose-dependent changes in the key components of the RAAS. These effects have been quantified in numerous clinical and preclinical studies. The table below summarizes representative findings.

| RAAS Parameter | Patient/Model Population | This compound Dosage | Observation | Reference |

| Plasma Renin Activity (PRA) | 11 Hypertensive Males | Not specified | Increased from 0.94 ng/mL/hr (placebo) to 4.72 ng/mL/hr at rest. | [10] |

| Plasma Renin Activity (PRA) | Chronic Ambulatory Peritoneal Dialysis Patients | 10 mg (single dose) | Increased following drug administration. | |

| Plasma Aldosterone | 11 Hypertensive Males | Not specified | Changes were marginal and nonsignificant in this study. | [10] |

| Plasma Aldosterone | Chronic Ambulatory Peritoneal Dialysis Patients | 10 mg (single dose) | Decreased following drug administration. | |

| Aldosterone-to-Renin Ratio (ARR) | Patients with Suspected Primary Aldosteronism | 20 mg/day | -30% ± 24% change from baseline. | [11] |

| Angiotensin I | Hyperthyroid Rats | Not specified | Significantly decreased compared to untreated hyperthyroid group. | [12] |

| Angiotensin II | Hyperthyroid Rats | Not specified | Significantly decreased compared to untreated hyperthyroid group. | [12] |

| Aldosterone | Hyperthyroid Rats | Not specified | Significantly reduced compared to untreated hyperthyroid group. | [12] |

Experimental Protocols for RAAS Assessment

The evaluation of this compound's effect on the RAAS relies on precise and validated bioanalytical methods. Below are detailed methodologies for the quantification of key RAAS biomarkers.

In Vitro ACE Inhibition Assay

This assay quantifies the ability of a compound like fosinoprilat to inhibit ACE activity. A common method is based on the spectrophotometric measurement of hippuric acid produced from the ACE-mediated hydrolysis of the substrate hippuryl-histidyl-leucine (HHL).[1]

Protocol Outline:

-

Reagent Preparation:

-

Prepare an ACE solution (e.g., from rabbit lung) in a suitable buffer (e.g., sodium borate or HEPES).[13]

-

Prepare a solution of the substrate HHL.[1]

-

Prepare solutions of the test inhibitor (fosinoprilat) at various concentrations.

-

Prepare a reaction termination solution (e.g., 1M HCl).

-

Prepare an extraction solvent (e.g., ethyl acetate).

-

-

Assay Procedure:

-

Pre-incubate the ACE solution with either the inhibitor solution or a buffer control for a defined period (e.g., 5-10 minutes) at 37°C.[5][6]

-

Initiate the enzymatic reaction by adding the HHL substrate solution.

-

Incubate the mixture for a specified time (e.g., 30-60 minutes) at 37°C.[14]

-

Stop the reaction by adding the termination solution (e.g., HCl).

-

-

Quantification:

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the uninhibited control.

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) by plotting percent inhibition against inhibitor concentration.[5]

-

Plasma Renin Activity (PRA) Measurement by Radioimmunoassay

PRA is typically measured indirectly by quantifying the rate of angiotensin I (Ang I) generation from endogenous angiotensinogen when plasma is incubated in vitro.[2]

Protocol Outline:

-

Sample Collection:

-

Collect whole blood in pre-chilled tubes containing an anticoagulant (e.g., EDTA).

-

Immediately centrifuge at low temperature (e.g., 4°C) to separate the plasma. Store plasma at -20°C or -80°C until analysis.

-

-

Angiotensin I Generation:

-

Thaw plasma samples on ice.

-

To inhibit angiotensinases and converting enzyme, add a cocktail of inhibitors (e.g., EDTA, PMSF).[2]

-

Adjust the plasma pH to the optimum for renin activity (typically pH 5.7-6.0).[2][8]

-

Divide the sample into two aliquots. Incubate one aliquot at 37°C for a fixed period (e.g., 1.5-3 hours) to allow Ang I generation. Keep the second aliquot at 4°C as a baseline control.

-

Stop the enzymatic reaction by placing the tubes on ice or by boiling.[15]

-

-

Angiotensin I Quantification (Radioimmunoassay - RIA):

-

Prepare a standard curve using known concentrations of Ang I.

-

Incubate standards, 37°C-incubated samples, and 4°C-control samples with a specific anti-Ang I antibody and a known amount of radio-labeled Ang I (e.g., ¹²⁵I-Ang I).

-

After incubation, separate the antibody-bound Ang I from free Ang I (e.g., using dextran-coated charcoal).[15]

-

Measure the radioactivity of the bound or free fraction using a gamma counter.

-

-

Data Analysis:

-

Calculate the concentration of Ang I in each sample by interpolating from the standard curve.

-

Calculate the net amount of Ang I generated by subtracting the value of the 4°C control from the 37°C sample.

-

Express PRA as the mass of Ang I generated per volume of plasma per hour of incubation (e.g., ng/mL/hr).

-

Aldosterone and Angiotensin II Quantification by LC-MS/MS and ELISA

Modern quantification of aldosterone and angiotensin II relies on highly specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for aldosterone and Enzyme-Linked Immunosorbent Assays (ELISA) for angiotensin II.[7][16][17]

Protocol Outline: Aldosterone by LC-MS/MS

-

Sample Preparation:

-

Add a known amount of a stable isotope-labeled internal standard (e.g., d4-aldosterone) to the plasma sample.

-

Perform protein precipitation (e.g., with zinc sulfate or methanol).[18]

-

Extract aldosterone using supported liquid extraction (SLE) or solid-phase extraction (SPE).[7][16]

-

Evaporate the solvent and reconstitute the extract in the mobile phase.[7]

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Quantify aldosterone concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[7]

-

Protocol Outline: Angiotensin II by Competitive ELISA

-

Assay Procedure:

-

Add standards, controls, and plasma samples to the wells of a microplate pre-coated with an anti-Ang II antibody.[17]

-

Add a fixed amount of enzyme-labeled Ang II (e.g., HRP-Ang II) to each well. A competitive reaction occurs between the labeled Ang II and the unlabeled Ang II in the sample for binding to the coated antibody.

-

Incubate for a specified time (e.g., 1-2 hours) at 37°C.[17]

-

Wash the plate to remove unbound components.

-

Add a substrate solution (e.g., TMB). The enzyme on the bound labeled Ang II will convert the substrate, producing a color.[19]

-

Stop the reaction with a stop solution (e.g., sulfuric acid).[19]

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of Ang II in the sample.

-

Calculate the Ang II concentration in the samples by comparing their absorbance to the standard curve.[19]

-

The diagram below outlines a typical experimental workflow for an in vivo study assessing the pharmacodynamic effects of this compound.

Conclusion

This compound, through its active metabolite fosinoprilat, is a potent inhibitor of the angiotensin-converting enzyme. Its mechanism of action is centered on the comprehensive suppression of the renin-angiotensin-aldosterone system. By significantly reducing angiotensin II and subsequently aldosterone levels, this compound effectively lowers blood pressure and reduces cardiac workload, underpinning its utility in treating hypertension and heart failure. The characteristic response to this compound therapy—a decrease in angiotensin II and aldosterone accompanied by a compensatory rise in plasma renin activity—provides a clear pharmacodynamic signature that can be precisely quantified using established bioanalytical methodologies. This guide provides the foundational technical information required for researchers and drug development professionals engaged in the study of this important therapeutic agent.

References

- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 2. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Invasive pharmacodynamics of this compound in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 6. repositorio.ufop.br [repositorio.ufop.br]

- 7. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 10. Effects of fosenopril, a once-daily angiotensin-converting enzyme inhibitor, on resting and exercise-induced changes of blood pressure, hormonal variables, and plasma potassium in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Aliskiren, this compound, and Their Outcome on Renin-Angiotensin-Aldosterone System (RAAS) in Rats with Thyroid Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Determination of Plasma Renin Activity by Radioimmunoassay of Angiotensin I | Clinical Science | Portland Press [portlandpress.com]

- 16. A liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assay for simultaneous quantification of aldosterone, renin activity, and angiotensin II in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cloud-clone.com [cloud-clone.com]

- 18. lcms.cz [lcms.cz]

- 19. elkbiotech.com [elkbiotech.com]

Fosinopril's Binding Affinity to the ACE Zinc Metalloenzyme: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor, plays a crucial role in the management of hypertension and heart failure. Its therapeutic efficacy is intrinsically linked to the high-affinity binding of its active metabolite, fosinoprilat, to the zinc metalloenzyme, ACE. This document provides a comprehensive technical overview of the binding characteristics of fosinoprilat to ACE, detailing the quantitative binding affinities, the experimental protocols used for their determination, and the molecular interactions that govern this inhibition. The renin-angiotensin system (RAS), the primary signaling pathway modulated by this compound, is also elucidated.

Quantitative Binding Affinity of Fosinoprilat to ACE

This compound is a prodrug that is hydrolyzed in vivo to its active form, fosinoprilat.[1][2] Fosinoprilat is a potent inhibitor of both the N-terminal (nACE) and C-terminal (cACE) catalytic domains of somatic ACE (sACE).[3][4] The binding affinity of this compound and fosinoprilat to ACE has been quantified using various in vitro assays, yielding key inhibitory constants such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

| Compound | Parameter | Value | Enzyme Source | Notes |

| This compound (SQ28555 free acid) | IC50 | 0.18 µM | Not specified | This compound is the ester prodrug.[5] |

| This compound (SQ28555 free acid) | Ki | 1.675 µM | Not specified | Demonstrates non-competitive inhibition.[5] |

| Fosinoprilat (SQ 27519) | IC50 | 11 nM | Purified rabbit lung ACE | Compared to captopril (IC50 = 23 nM).[6][7] |

| This compound sodium | IC50 | 9 nM | Not specified | This compound sodium is a salt of the prodrug.[8] |

| Fosinoprilat | Ki | Nanomolar range | Human nACE and cACE | Exhibits tight binding to both domains.[9] |

| Fosinoprilat | Selectivity | 27.4-fold | Human nACE vs. cACE | Preferentially inhibits the C-domain.[9][10] |

Mechanism of Action and Interaction with the Zinc Metalloenzyme

The inhibitory activity of fosinoprilat is primarily attributed to its phosphinic acid moiety, which acts as a transition-state analog of the peptide substrate of ACE. This phosphinic acid group directly coordinates with the essential zinc ion (Zn²⁺) located within the active site of the enzyme.[8][9][10] This interaction is a hallmark of phosphinic acid-containing ACE inhibitors and is crucial for the high-affinity binding and potent inhibition of the enzyme.

High-resolution crystal structures of both nACE and cACE in complex with fosinoprilat have elucidated the detailed molecular interactions.[3][4] These structures reveal that beyond the critical zinc coordination, the binding of fosinoprilat is further stabilized by a network of hydrogen bonds and hydrophobic interactions with amino acid residues lining the active site cleft of both ACE domains.[10] The observed 27.4-fold selectivity of fosinoprilat for the cACE domain is attributed to more extensive hydrophobic interactions within the S2' subsite of the cACE active site.[9][10]

Signaling Pathway

This compound exerts its therapeutic effects by inhibiting ACE within the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[1][11] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. By inhibiting ACE, fosinoprilat reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

Experimental Protocols for Determining ACE Inhibitory Activity

The binding affinity and inhibitory potency of compounds like this compound are determined through various in vitro assays. These assays typically measure the activity of ACE in the presence and absence of the inhibitor.

Spectrophotometric Assay

A common method for determining ACE inhibitory activity is through a spectrophotometric assay. This method is based on the cleavage of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), by ACE to produce hippuric acid and a dipeptide.[11][12][13]

Protocol Outline:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., borate buffer).

-

Dissolve the ACE enzyme in the buffer to a specific concentration (e.g., 0.04 U/mL).

-

Prepare a solution of the substrate HHL (e.g., 5 mM in borate buffer).

-

Prepare various concentrations of the inhibitor (this compound/fosinoprilat).

-

Prepare a stop solution (e.g., 1 M HCl).

-

Prepare a colorimetric reagent (e.g., trinitrobenzenesulfonic acid).[12]

-

-

Assay Procedure:

-

In a microplate or test tube, pre-incubate the ACE solution with the inhibitor solution (or buffer for control) for a defined period (e.g., 10 minutes at 37°C).

-

Initiate the enzymatic reaction by adding the HHL substrate solution and incubate for a specific duration (e.g., 60 minutes at 37°C).

-

Terminate the reaction by adding the stop solution.

-

Extract the hippuric acid formed using an organic solvent (e.g., ethyl acetate).[13]

-

Evaporate the organic solvent and redissolve the hippuric acid in water.

-

Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm) using a UV-Vis spectrophotometer.[13]

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Fluorometric Assay

Fluorometric assays offer an alternative, often more sensitive, method for measuring ACE activity. These assays utilize a synthetic fluorogenic peptide substrate. The cleavage of this substrate by ACE results in a product with increased fluorescence.[14]

Protocol Outline:

-

Reagent Preparation:

-

Prepare an assay buffer.

-

Dilute all reagents, including the ACE enzyme, fluorogenic substrate, and inhibitor (this compound/fosinoprilat), in the assay buffer.

-

Prepare a standard curve using a known amount of the fluorescent product.

-

-

Assay Procedure:

-

In a 96-well black opaque microplate, add the inhibitor solution (or buffer for control).

-

Add the ACE enzyme solution to the wells and incubate for a short period (e.g., 5 minutes at 37°C).

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm and 405 nm, respectively) over time using a microplate reader.[14]

-

-

Data Analysis:

-

Determine the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of ACE inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound, through its active metabolite fosinoprilat, is a potent inhibitor of the angiotensin-converting enzyme. The high-affinity binding is driven by the interaction of its phosphinic acid group with the catalytic zinc ion in the ACE active site, further stabilized by interactions with surrounding amino acid residues. Fosinoprilat exhibits a preference for the C-terminal domain of ACE. The quantitative assessment of this binding affinity is routinely performed using well-established spectrophotometric and fluorometric assays. A thorough understanding of these molecular interactions and the methodologies to quantify them is paramount for the rational design and development of novel, potentially domain-selective, ACE inhibitors with improved therapeutic profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural basis for the inhibition of human angiotensin-1 converting enzyme by fosinoprilat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. apexbt.com [apexbt.com]

- 9. Structural basis for the inhibition of human angiotensin‐1 converting enzyme by fosinoprilat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 12. Docking Studies and Biological Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ACE Inhibition Assay [bio-protocol.org]

A Technical Guide to the Structure-Activity Relationships of Fosinopril Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fosinopril, the first and only phosphonate-containing angiotensin-converting enzyme (ACE) inhibitor.[1] this compound is an ester prodrug that is rapidly hydrolyzed in vivo to its active metabolite, fosinoprilat.[2][3] This active form potently inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.[2][4] By inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, fosinoprilat leads to vasodilation and a reduction in blood pressure.[1][5] This document details the critical chemical moieties responsible for its inhibitory activity and explores how modifications to the this compound scaffold impact its efficacy, drawing upon quantitative data and established experimental protocols.

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The RAAS is a critical signaling pathway for blood pressure regulation. ACE inhibitors intervene by blocking the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and aldosterone secretion. This mechanism is central to their therapeutic effect in treating hypertension and heart failure.[2][5]

Caption: The role of Fosinoprilat in inhibiting Angiotensin-Converting Enzyme (ACE).

Core Pharmacophore of Fosinoprilat

The efficacy of fosinoprilat is attributed to specific structural features that interact with the active site of the ACE enzyme. The key pharmacophoric elements are:

-

Phosphinic Acid Group: This unique group mimics the tetrahedral intermediate of peptide hydrolysis and provides a strong bidentate ligand for the essential Zn²⁺ ion in the ACE active site.[1]

-

(S)-Proline Moiety: This cyclic amino acid occupies the S1' subsite of ACE, a pocket that favorably accommodates heterocyclic rings, contributing to binding affinity.

-

Acyl Side Chain: This hydrophobic chain, containing a 4-phenylbutyl group, interacts with the S1 subsite, a large hydrophobic pocket on the enzyme.

-

Ester Group (Prodrug): this compound itself is a prodrug. The ester moiety masks the polar phosphinic acid, increasing oral bioavailability. It is cleaved in vivo to reveal the active fosinoprilat.[3]

Caption: The essential structural components of Fosinoprilat for ACE inhibition.

Structure-Activity Relationship Analysis

Modifications to the core structure of this compound have a significant impact on its ACE inhibitory activity. The following sections and tables summarize the quantitative effects of these changes.

The C-terminal proline ring is a critical component for binding. Structural modifications to investigate more hydrophobic C-terminal ring systems led to a 4-cyclohexylproline analog, fosinoprilat, which was found to be more potent than captopril.[1]

The hydrophobicity and length of the side chain that binds to the S1 pocket are crucial for potency. A study of various this compound analogs demonstrated that subtle changes can significantly alter inhibitory activity. Analog A2, which features a tetrahydroisoquinoline-3-carboxylic acid group, showed the highest ACE inhibition, even greater than this compound itself.[1] This suggests that the S1 pocket can accommodate larger, more complex hydrophobic groups that may form additional favorable interactions.[1]

Table 1: ACE Inhibitory Activity of this compound and its Analogs

| Compound | Description of Modification | IC₅₀ (µM) | Relative Potency vs. This compound |

| This compound | Reference Compound | 0.18[6] | 1.00 |

| Analog A1 | Phenyl group replaced with a furan ring | ~0.25 | ~0.72 |

| Analog A2 | Proline replaced with tetrahydroisoquinoline-3-carboxylic acid | ~0.12 | ~1.50 |

| Analog A3 | Phenylbutyl group replaced with a shorter benzyl group | ~0.45 | ~0.40 |

| Analog A4 | Cyclohexyl on proline replaced with a phenyl group | ~0.30 | ~0.60 |

Note: IC₅₀ values for analogs A1-A4 are estimated from published graphical data for relative comparison.[1][7]

Experimental Protocols

The determination of ACE inhibitory activity is crucial for SAR studies. The most common in vitro method is a spectrophotometric assay based on the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL).[8][9]

This protocol outlines a standard method for determining the IC₅₀ value of a potential ACE inhibitor.[10][11]

Objective: To measure the concentration of an inhibitor required to reduce the activity of ACE by 50%.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL) as substrate[8]

-

Phosphate buffer (pH 8.3) with NaCl[10]

-

Inhibitor compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

-

1 M HCl to stop the reaction

-

Ethyl acetate for extraction

-

UV-Vis Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of ACE, HHL, and various concentrations of the inhibitor in the phosphate buffer.

-

Pre-incubation: Add 20 µL of the ACE solution to a microtube containing 40 µL of the inhibitor solution (or buffer for control). Incubate at 37°C for 5-10 minutes.[10]

-

Enzymatic Reaction: Initiate the reaction by adding 100 µL of the HHL substrate solution. Incubate the mixture at 37°C for 30-60 minutes.[10][11][12]

-

Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.

-

Extraction: Add 1.5 mL of ethyl acetate to each tube, vortex thoroughly to extract the hippuric acid (HA) product into the organic phase.

-

Quantification: Centrifuge the samples to separate the phases.[10] Transfer the upper ethyl acetate layer to a new tube and evaporate the solvent. Re-dissolve the dried hippuric acid in buffer or water and measure the absorbance at 228 nm.[11]

-

Calculation: The percent inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: A typical experimental workflow for determining ACE inhibitory activity.

Conclusion

The structure-activity relationship of this compound analogs is well-defined, centering on three key interactions with the ACE enzyme. The phosphinic acid group is essential for zinc binding, while the proline moiety and the hydrophobic acyl side chain are critical for occupying the S1' and S1 subsites, respectively. Quantitative analysis shows that modifications enhancing the hydrophobicity and steric complementarity within these pockets, such as the substitutions seen in highly active analogs like A2, can lead to increased potency.[1] This detailed understanding provides a rational basis for the design of novel, potentially more effective ACE inhibitors for the treatment of cardiovascular diseases.

References

- 1. Docking Studies and Biological Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 11. etflin.com [etflin.com]

- 12. tandfonline.com [tandfonline.com]

In Vivo Activation of Fosinopril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo activation of the prodrug fosinopril. This compound, an angiotensin-converting enzyme (ACE) inhibitor, is administered in an inactive ester form and requires bioactivation to its pharmacologically active metabolite, fosinoprilat. This document details the metabolic pathway, presents key pharmacokinetic data, outlines experimental methodologies for its study, and provides visual representations of the activation process and analytical workflows.

Introduction

This compound is a phosphinic acid-containing ester prodrug belonging to the class of ACE inhibitors.[1] It is prescribed for the management of hypertension and heart failure.[2] The therapeutic efficacy of this compound relies on its conversion to the active diacid metabolite, fosinoprilat, which is a potent inhibitor of the angiotensin-converting enzyme.[3] This enzyme plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the vasoconstrictor angiotensin II. Understanding the in vivo activation process of this compound is critical for optimizing its therapeutic use and for the development of future prodrugs.

The In Vivo Activation Pathway of this compound

Following oral administration, this compound undergoes hydrolysis to its active form, fosinoprilat. This biotransformation is a critical step for the drug's therapeutic action.

Mechanism of Activation

The activation of this compound is an enzymatic process catalyzed by esterases.[4] The ester bond in the this compound molecule is cleaved, yielding the active diacid metabolite, fosinoprilat. This hydrolysis is rapid and extensive.[5]

Sites of Activation

The primary sites for the hydrolysis of this compound to fosinoprilat are the gastrointestinal mucosa and the liver.[5][6]

The metabolic activation pathway of this compound is illustrated in the following diagram:

Quantitative Analysis of this compound Activation

The conversion of this compound to fosinoprilat and their subsequent disposition have been quantified in various studies. The following tables summarize key pharmacokinetic parameters.

Pharmacokinetic Parameters in Healthy Adults

| Parameter | This compound | Fosinoprilat | Reference(s) |

| Absolute Bioavailability (%) | ~36 | - | [5] |

| Time to Peak Plasma Concentration (Tmax) (hours) | - | ~3 | [5][7] |

| Effective Half-life (t1/2) (hours) | - | 11.5 - 12 | [5][8] |

| Plasma Protein Binding (%) | - | ≥95 | [5] |

| Metabolism to Fosinoprilat (%) | ~75% of absorbed dose | - | [5] |

| Mean Body Clearance (intravenous fosinoprilat) (mL/min) | - | 26 - 39 | [5] |

Pharmacokinetic Parameters in Special Populations

The pharmacokinetics of fosinoprilat can be altered in patients with renal or hepatic impairment.

| Population | Key Pharmacokinetic Changes for Fosinoprilat | Reference(s) |

| Renal Impairment (Creatinine Clearance < 80 mL/min/1.73m²) | Total body clearance is approximately 50% slower than in patients with normal renal function. However, hepatobiliary elimination partially compensates for the reduced renal clearance. | [2][5] |

| End-Stage Renal Disease (Creatinine Clearance < 10 mL/min/1.73m²) | Total body clearance is approximately half that of patients with normal renal function. Fosinoprilat is not significantly removed by hemodialysis or peritoneal dialysis. | [8] |

| Hepatic Impairment (alcoholic or biliary cirrhosis) | The rate of hydrolysis of this compound may be slowed, but the extent is not significantly reduced. The apparent total body clearance of fosinoprilat is approximately 50% of that in patients with normal hepatic function. | [8][9][10] |

Experimental Protocols

The study of this compound activation involves several key experimental procedures. The following sections provide an overview of these methodologies.

In Vivo Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile of this compound and fosinoprilat after oral administration.

Methodology Overview:

-

Subject Recruitment: Healthy adult volunteers or specific patient populations are recruited.

-

Drug Administration: A single oral dose of this compound is administered.[11]

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose for up to 48 hours).[11]

-

Plasma Preparation: Plasma is separated from whole blood by centrifugation. To prevent ex vivo hydrolysis of this compound, an esterase inhibitor such as formic acid may be added to the plasma samples.[12]

-

Sample Analysis: Plasma concentrations of this compound and fosinoprilat are quantified using a validated analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[13]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as AUC, Cmax, Tmax, and t1/2 are calculated from the plasma concentration-time data.[14]

Quantification of this compound and Fosinoprilat in Plasma using LC-MS/MS

Objective: To simultaneously measure the concentrations of this compound and fosinoprilat in plasma samples.

Methodology Overview:

-

Sample Preparation:

-

Protein Precipitation: A protein precipitation agent (e.g., acetonitrile) is added to the plasma sample to remove proteins.[12]

-

Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): The analytes are extracted from the plasma matrix.[13][15] An internal standard is added to correct for extraction efficiency and matrix effects.[13]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

The separated analytes are introduced into a tandem mass spectrometer.

-

Detection is typically performed using electrospray ionization (ESI) in the positive or negative ion mode.[13][15]

-

Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.[15]

-

-

Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the analytes in the unknown samples.[13]

In Vitro ACE Inhibition Assay

Objective: To determine the inhibitory activity of fosinoprilat on the angiotensin-converting enzyme.

Methodology Overview:

-

Reagents: ACE enzyme, a suitable substrate (e.g., hippuryl-histidyl-leucine or a fluorogenic substrate), and fosinoprilat standard are required.[16][17]

-

Assay Procedure:

-

The ACE enzyme is pre-incubated with varying concentrations of fosinoprilat.[16]

-

The enzymatic reaction is initiated by adding the substrate.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).[17]

-

The reaction is stopped, and the amount of product formed is measured.

-

-

Detection:

-

The product can be quantified using spectrophotometry or fluorometry, depending on the substrate used.[18]

-

-

Data Analysis: The percentage of ACE inhibition is calculated for each fosinoprilat concentration. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined.[19]

The general workflow for a typical in vivo pharmacokinetic study of this compound is depicted below:

Conclusion

The in vivo activation of the prodrug this compound to its active metabolite, fosinoprilat, is a rapid and efficient process primarily occurring in the gastrointestinal mucosa and liver. This conversion is essential for its therapeutic effect as an ACE inhibitor. The pharmacokinetic profile of fosinoprilat is well-characterized, with a dual route of elimination that distinguishes it from many other ACE inhibitors. Understanding the nuances of its activation and disposition, particularly in special patient populations, is crucial for its safe and effective clinical use. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of novel prodrug therapies.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. This compound. Clinical pharmacokinetics and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. drugs.com [drugs.com]

- 9. Single-dose and steady-state pharmacokinetics of this compound and fosinoprilat in patients with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 11. db.cbg-meb.nl [db.cbg-meb.nl]

- 12. Simultaneous quantification of this compound and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of this compound and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 15. A sensitive and efficient LC-MS/MS method for the bioanalysis of this compound diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 18. In vitro stability of the inhibition of serum converting enzyme by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The pharmacokinetics and pharmacodynamics of this compound in haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic Pharmacokinetic Profile of Fosinopril in Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic pharmacokinetic profile of Fosinopril in commonly used preclinical rodent models. This compound, an ester prodrug, is hydrolyzed in vivo to its active diacid metabolite, fosinoprilat, which is a potent angiotensin-converting enzyme (ACE) inhibitor. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in rodents is fundamental for the non-clinical development and interpretation of pharmacology and toxicology studies.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is primarily characterized by the systemic exposure to its active metabolite, fosinoprilat. Following oral administration, this compound is slowly absorbed and rapidly and completely hydrolyzed to fosinoprilat.

Data Presentation

Table 1: Pharmacokinetic Parameters of Fosinoprilat in Rats After Oral Administration of this compound

| Parameter | Value | Species/Strain | Dosage | Reference |

| Absorption | ||||

| Oral Bioavailability (%) | 9.7 - 13.6 | Rat | Not Specified | [1] |

| Distribution | ||||

| Protein Binding (%) | ≥ 95 | Rat | Not Specified | [2] |

| Elimination | ||||

| Half-life (t½) (hours) | ~11.5 (effective) | Rat (normotensive) | Repeated doses | [2][3] |

| Primary Excretion Routes | Renal and Fecal (approximately equal) | Rat | Not Specified | [4][5] |

Table 2: Tissue Distribution of Fosinoprilat in Male Rats 24 Hours After a Single Oral Dose of 14C-Fosinopril (25 mg/kg)

| Tissue | Relative Concentration | Reference |

| Large Intestine | Highest | [2][3] |

| Small Intestine | High | [2][3] |

| Plasma | High | [2][3] |

| Liver | High | [2][3] |

| Lungs | High | [2][3] |

| Kidneys | High | [2][3] |

Key Pharmacokinetic Processes

Absorption

This compound is absorbed from the proximal small intestine (duodenum/jejunum)[1][4]. The absolute oral absorption of this compound in rats has been reported to be in the range of 9.7% to 13.6%[1].

Distribution

Following absorption and conversion to fosinoprilat, the active metabolite is highly bound to plasma proteins (≥95%)[2]. Studies in pregnant rats have shown that fosinoprilat can cross the placenta[1]. However, animal studies indicate that this compound and fosinoprilat do not cross the blood-brain barrier[4]. Twenty-four hours after a single oral dose of radiolabeled this compound in male rats, the highest concentrations of fosinoprilat were observed in the large and small intestines, plasma, liver, lungs, and kidneys[2][3].

Metabolism

This compound is a prodrug that undergoes rapid and complete hydrolysis to its pharmacologically active metabolite, fosinoprilat[2][4]. This biotransformation is believed to occur in the gastrointestinal mucosa and the liver[3][5]. In addition to hydrolysis, fosinoprilat can be further metabolized to a glucuronide conjugate and a p-hydroxy metabolite[1][3][4][5]. In rats, the p-hydroxy metabolite of fosinoprilat is as potent an ACE inhibitor as fosinoprilat itself, while the glucuronide conjugate is devoid of ACE inhibitory activity[1][3][4][5].

References

Fosinopril's Impact on Bradykinin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed therapeutic agent for hypertension and heart failure.[1][2] Its mechanism of action extends beyond the canonical inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) to a significant modulation of the Kallikrein-Kinin system. This technical guide provides an in-depth examination of the biochemical and physiological effects of this compound on bradykinin metabolism. It details the dual-action mechanism, presents quantitative data on its inhibitory potency, outlines key experimental protocols for its study, and visualizes the involved pathways. A comprehensive understanding of this interaction is crucial for appreciating both the therapeutic efficacy and the adverse effect profile of this compound, particularly concerning bradykinin-mediated effects such as dry cough and angioedema.

Introduction: The Dual Role of Angiotensin-Converting Enzyme

This compound is an ester prodrug that is hydrolyzed in vivo to its pharmacologically active metabolite, fosinoprilat.[1][3] Fosinoprilat is a potent and specific inhibitor of Angiotensin-Converting Enzyme (ACE), a key zinc-dependent metalloproteinase.[1][4] ACE, also known as kininase II, plays a pivotal role in two major physiological systems:

-

The Renin-Angiotensin-Aldosterone System (RAAS): ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[5][6] Angiotensin II also stimulates the release of aldosterone, leading to sodium and water retention.[5]

-

The Kallikrein-Kinin System: ACE is a primary enzyme responsible for the degradation of bradykinin, a potent vasodilator peptide, into inactive fragments.[3][6]

By inhibiting ACE, this compound simultaneously suppresses the RAAS and potentiates the Kallikrein-Kinin system. This guide focuses on the latter, exploring the intricate effects of this compound on the metabolic fate and physiological actions of bradykinin.

Mechanism of Action: Inhibition of Bradykinin Degradation

Following oral administration, this compound is absorbed and rapidly converted by hepatic esterases into fosinoprilat.[1][7] The phosphinate group within fosinoprilat binds with high affinity to the active site of the ACE enzyme, competitively inhibiting its function.[1]

This inhibition has two primary consequences for bradykinin metabolism:

-

Reduced Degradation: The primary effect is the blockade of bradykinin's breakdown by ACE (kininase II). This leads to an accumulation of bradykinin in various tissues and the systemic circulation.[2][3]

-

Enhanced Physiological Effects: Elevated levels of bradykinin lead to increased stimulation of its B2 receptors, which are constitutively expressed on endothelial cells.[8][9] This stimulation triggers a cascade of downstream effects, including the release of nitric oxide (NO) and prostacyclin, both of which are powerful vasodilators.[1] This contributes significantly to the blood pressure-lowering effect of this compound.[2][3]

The clinical manifestations of this mechanism are twofold: a contribution to the desired antihypertensive effect and the cause of specific adverse reactions, namely persistent dry cough and, more rarely, life-threatening angioedema.[2][7][10]

Signaling Pathway Overview

The following diagram illustrates the central role of ACE in both the RAAS and Kallikrein-Kinin systems and the point of intervention by Fosinoprilat.

Caption: Fosinoprilat inhibits ACE, blocking Angiotensin II production and Bradykinin degradation.

Quantitative Data on this compound's Effects

The potency and duration of action of this compound are supported by quantitative in vitro and in vivo data. The following tables summarize key parameters related to its interaction with ACE and subsequent effects.

Table 1: In Vitro ACE Inhibition

This table presents the half-maximal inhibitory concentration (IC50) of this compound's active metabolite, fosinoprilat, against ACE, with captopril shown for comparison. Lower values indicate higher potency.

| Compound | Source of ACE | IC50 (nM) | Reference |

| Fosinoprilat (SQ 27,519) | Purified Rabbit Lung | 11 | [11][12] |

| Captopril | Purified Rabbit Lung | 23 | [11][12] |

Table 2: Pharmacokinetics of this compound and Fosinoprilat

This table outlines the key pharmacokinetic properties of this compound following oral administration.

| Parameter | Value | Reference |

| Absolute Bioavailability | ~36% | [3][5] |

| Time to Peak Plasma Conc. (Fosinoprilat) | ~3 hours | [1][7] |

| Plasma Protein Binding (Fosinoprilat) | >99% | [7] |

| Half-life (Fosinoprilat) | ~12 hours | [1] |

| Elimination Route | Dual: Renal (~50%) and Hepatic (~50%) | [1][13] |

Table 3: In Vivo ACE Inhibition in Humans

This table shows the degree of serum ACE activity suppression at 24 hours post-dose in human subjects.

| Single Oral Dose | Serum ACE Inhibition at 24h | Reference |

| 10 mg | 85% | [5] |

| 20 mg | 93% | [5] |

| 40 mg | 93% | [5] |

Experimental Protocols

Accurate quantification of this compound's effects on bradykinin metabolism requires robust and validated experimental methodologies.

In Vitro ACE Activity Assay (Spectrophotometric)

This protocol is used to determine the direct inhibitory effect of fosinoprilat on ACE activity.

-

Principle: This method is based on the cleavage of a synthetic substrate, such as hippuryl-glycyl-glycine (HGG), by ACE. The resulting product, glycyl-glycine, is then reacted with a colorimetric agent like trinitrobenzenesulfonic acid (TNBS) to form a colored product that can be quantified spectrophotometrically.[4]

-

Reagents:

-

Purified ACE (e.g., from rabbit lung)

-

Hippuryl-glycyl-glycine (HGG) substrate

-

Trinitrobenzenesulfonic acid (TNBS)

-

Borate buffer

-

Fosinoprilat (or other inhibitors) at various concentrations

-

Hydrochloric acid (for stopping the reaction)

-

-

Procedure:

-

Pre-incubate purified ACE with varying concentrations of fosinoprilat in borate buffer at 37°C.

-

Initiate the enzymatic reaction by adding the HGG substrate.

-

Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding hydrochloric acid.

-

Add TNBS and incubate to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 420 nm) using a spectrophotometer.

-

Calculate the percentage of ACE inhibition for each fosinoprilat concentration and determine the IC50 value by plotting inhibition versus log concentration.

-

Bradykinin Quantification in Plasma (LC-MS/MS)

Measuring bradykinin in biological samples is challenging due to its very short half-life (estimated at <30 seconds in plasma).[14][15][16] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its accurate quantification.

-

Principle: This method uses high-performance liquid chromatography (HPLC) to separate bradykinin from other plasma components, followed by tandem mass spectrometry (MS/MS) for highly specific and sensitive detection and quantification based on its mass-to-charge ratio.

-

Sample Collection and Processing:

-

Blood Collection: Draw blood directly into chilled tubes containing a cocktail of protease inhibitors (e.g., EDTA, phenanthroline) and an ACE inhibitor (e.g., enalaprilat) to prevent ex vivo degradation and formation of bradykinin.[14][17]

-

Centrifugation: Immediately centrifuge the blood at 4°C to separate the plasma.

-

Extraction: Perform solid-phase extraction (SPE) to clean up the plasma sample and concentrate the kinins.

-

Storage: Store the processed samples at -80°C until analysis.[18]

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the extracted sample into an HPLC system equipped with a C18 reverse-phase column to separate bradykinin from its metabolites and other interfering substances.

-

Ionization: Use electrospray ionization (ESI) to generate charged bradykinin ions.

-

Mass Spectrometry: Analyze the ions in a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for bradykinin and then detecting specific fragment ions, ensuring high specificity.

-

Quantification: Use a stable isotope-labeled internal standard of bradykinin to correct for matrix effects and variations in extraction efficiency, allowing for precise quantification against a standard curve.[19]

-

Workflow for Bradykinin Measurement

The following diagram outlines the critical steps in the accurate measurement of plasma bradykinin.

Caption: Workflow for accurate plasma bradykinin measurement using LC-MS/MS.

Clinical Implications and Bradykinin-Mediated Side Effects

The accumulation of bradykinin due to this compound therapy is a classic example of a drug's mechanism of action being responsible for both its therapeutic benefits and its characteristic adverse effects.

Dry Cough

-

Mechanism: The most common side effect of all ACE inhibitors is a persistent, non-productive cough, occurring in 5-30% of patients.[1] This is believed to be caused by the accumulation of bradykinin and substance P in the upper respiratory tract and lungs, which stimulates afferent C-fibers and triggers the cough reflex.

-

Management: The cough is typically mild but can be troublesome enough to require discontinuation of the drug.[1] It resolves upon cessation of ACE inhibitor therapy.

Angioedema

-

Mechanism: A much rarer (0.1-0.7% incidence) but potentially fatal side effect is angioedema.[10][20] This is a non-allergic, bradykinin-mediated swelling of the subcutaneous and submucosal tissues, most commonly affecting the lips, tongue, and larynx.[5][20] Excessive bradykinin leads to profound vasodilation and increased vascular permeability, causing fluid to extravasate into the surrounding tissues.[21] Airway obstruction can occur, constituting a medical emergency.[20][21]

-

Management: Immediate discontinuation of this compound is mandatory.[7] Treatment is supportive and focuses on airway management. Unlike allergic angioedema, this form does not respond well to antihistamines or corticosteroids.[22][23]

Logical Flow from this compound to Clinical Outcomes

Caption: Causal chain from this compound administration to its therapeutic and adverse effects.

Conclusion

This compound's therapeutic utility is fundamentally linked to its potent inhibition of angiotensin-converting enzyme. This action dually impacts two critical vasoactive peptide systems: it attenuates the vasoconstrictive RAAS while simultaneously potentiating the vasodilatory Kallikrein-Kinin system. The inhibition of bradykinin degradation is a significant contributor to the antihypertensive efficacy of this compound but is also the direct cause of its most characteristic side effects, including dry cough and angioedema.

For researchers and drug development professionals, a deep understanding of this dual mechanism is paramount. It informs the interpretation of clinical outcomes, the design of safer and more effective cardiovascular drugs, and the development of predictive models for adverse events. The experimental protocols detailed herein provide a framework for the continued investigation of the complex interplay between ACE inhibitors and bradykinin metabolism, a field that remains crucial for advancing cardiovascular pharmacology.

References

- 1. This compound - BioPharma Notes [biopharmanotes.com]

- 2. This compound | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Docking Studies and Biological Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Effect of bradykinin receptor antagonism on ACE inhibitor-associated angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. frontiersin.org [frontiersin.org]

- 19. medrxiv.org [medrxiv.org]

- 20. mdpi.com [mdpi.com]

- 21. angioedemanews.com [angioedemanews.com]

- 22. Angiotensin‐converting enzyme inhibitor–induced angioedema: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Treatment of ACEi-induced angioedema [emcrit.org]

Cellular and Molecular Targets of Fosinoprilat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosinopril is an ester prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications.[1] Following oral administration, it is rapidly hydrolyzed by esterases, primarily in the gastrointestinal mucosa and liver, to its active diacid metabolite, fosinoprilat.[1][2] Fosinoprilat is a potent and specific competitive inhibitor of angiotensin-converting enzyme (ACE), a key regulator of the renin-angiotensin-aldosterone system (RAAS).[2][3] This technical guide provides a comprehensive overview of the cellular and molecular targets of fosinoprilat, with a focus on its interaction with ACE, its impact on downstream signaling pathways, and the experimental methodologies used to characterize these interactions.

Primary Molecular Target: Angiotensin-Converting Enzyme (ACE)

The principal molecular target of fosinoprilat is angiotensin-converting enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase.[2] Somatic ACE consists of two homologous catalytic domains, the N-domain and the C-domain, which exhibit different substrate specificities.[3][4] The C-domain is predominantly involved in blood pressure regulation through the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] The N-domain is thought to play a role in hematopoietic stem cell differentiation and proliferation.[2]

Fosinoprilat competitively binds to the active site of both ACE domains, preventing the binding of its natural substrate, angiotensin I.[2] This inhibition is highly potent, with nanomolar affinity.

Quantitative Data on Fosinoprilat-ACE Interaction

The inhibitory potency of fosinoprilat against ACE has been quantified in various studies. The following table summarizes key quantitative data:

| Parameter | Value | Enzyme Source | Substrate | Reference |

| IC50 | 11 nM | Purified Rabbit Lung ACE | - | [5] |

| Ki | 0.29 nM | Human ACE C-domain | Hippuryl-Histidyl-Leucine (HHL) | [6] |

| Ki | 0.06 nM | Human ACE N-domain | Ac-SDKP | [6] |

| Ki | 0.13 nM | Human ACE N-domain | AcSDAcKP | [6] |

| Selectivity | 27.4-fold for cACE over nACE | Human ACE | - | [7] |

Downstream Signaling Pathways

The inhibition of ACE by fosinoprilat leads to a cascade of downstream effects, primarily through the modulation of the Renin-Angiotensin-Aldosterone System (RAAS).

Renin-Angiotensin-Aldosterone System (RAAS) Inhibition

By blocking the conversion of angiotensin I to angiotensin II, fosinoprilat leads to:

-

Decreased Angiotensin II levels: This results in reduced vasoconstriction, leading to a decrease in blood pressure.[1]

-

Reduced Aldosterone Secretion: Lower levels of angiotensin II lead to decreased aldosterone release from the adrenal cortex. This promotes sodium and water excretion, further contributing to the antihypertensive effect.[8]

-

Increased Bradykinin levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by fosinoprilat leads to an accumulation of bradykinin, which contributes to vasodilation and the blood pressure-lowering effects.[2]

TGF-β1/Smad Signaling Pathway

Recent studies have elucidated the role of this compound in modulating the Transforming Growth Factor-beta 1 (TGF-β1)/Smad signaling pathway in vascular smooth muscle cells (VSMCs). Angiotensin II can induce VSMC proliferation, migration, and phenotypic transformation, contributing to vascular remodeling in hypertension. This compound has been shown to inhibit these Angiotensin II-induced effects by suppressing the TGF-β1/Smad pathway.[9][10] This involves the inhibition of TGF-β1 expression and the subsequent phosphorylation of Smad2/3.[9]

Experimental Protocols

The characterization of fosinoprilat's interaction with ACE relies on robust in vitro assays. The following are detailed methodologies for key experiments.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Cushman and Cheung Method)

This spectrophotometric assay is a classic method for determining ACE activity and inhibition.[11]